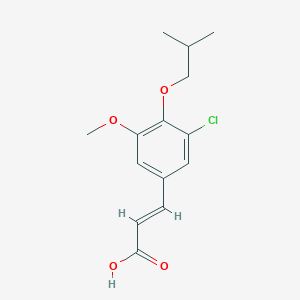
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a chloro, isobutoxy, and methoxy substituent on a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-isobutoxy-5-methoxybenzaldehyde.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzaldehyde derivative and an appropriate acrylic acid derivative under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its acrylic acid moiety.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acrylic acid moiety may also participate in Michael addition reactions with nucleophiles in biological systems.
Comparison with Similar Compounds
- (2E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
- (2E)-3-(3-chloro-4-isobutoxyphenyl)acrylic acid
Uniqueness: The presence of both isobutoxy and methoxy groups in (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid provides unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully explore its potential and mechanism of action.
Properties
CAS No. |
790271-11-3 |
|---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.73 g/mol |
IUPAC Name |
3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-9(2)8-19-14-11(15)6-10(4-5-13(16)17)7-12(14)18-3/h4-7,9H,8H2,1-3H3,(H,16,17) |
InChI Key |
YTYZKOPTJUDXGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


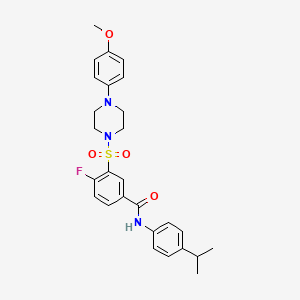
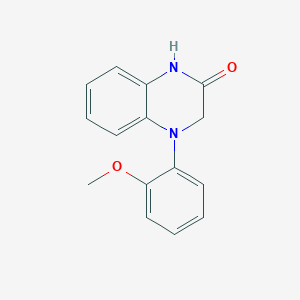
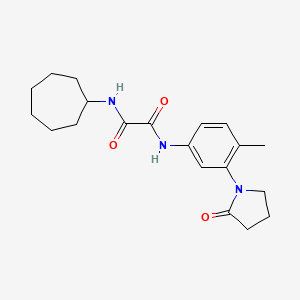
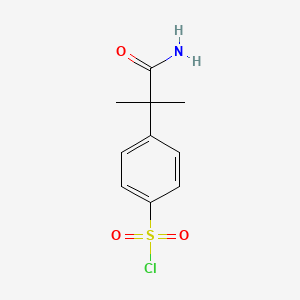

![3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
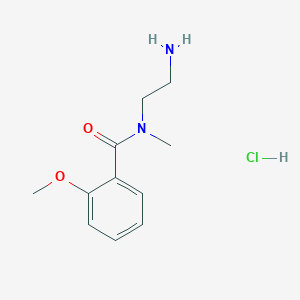
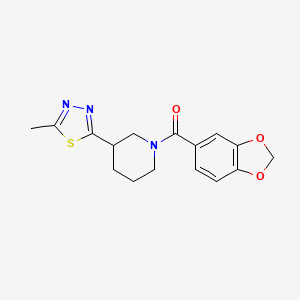
![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2850673.png)
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
